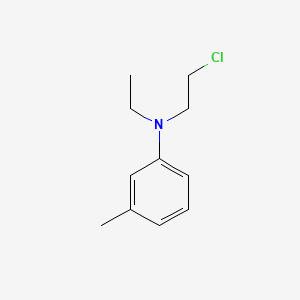

N-(2-氯乙基)-N-乙基-3-甲基苯胺

描述

This would involve identifying the compound’s chemical formula, its structure, and its classification (e.g., is it an amine, an alkane, etc.).

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What other substances does it react with? What are the products of these reactions?Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用

Specific Scientific Field

The compound is used in the field of cancer research, specifically in the treatment of brain tumors and leukemia .

Summary of the Application

N-(2-chloroethyl)-N-nitrosoureas, which include compounds like carmustine (BCNU) and lomustine, are used in critical cases of brain tumors or leukemia . These compounds are very toxic in nature .

Methods of Application or Experimental Procedures

The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites . Almost all of the literature predicting the mechanism does not discuss nitric oxide (NO) release as one of the viable mechanistic pathways for these N-(2-chloroethyl)-N-nitrosoureas . The NO release is probed through fluorescence and the traditional Griess reagent assay .

Results or Outcomes Obtained

Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adenocarcinoma cell lines . The IC 50 values range from about 38–95 μM . Encouragingly the 1-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a) is selectively more toxic to the A549 cancer cells (IC 50 = 41 ± 4 μM) than the normal mouse embryonic fibroblast (NIH3T3, IC 50 63 ± 4 μM) or non-tumorigenic human embryonic kidney cell line (HEK293T, IC 50 = 83 ± 2 μM) and arrests the cell cycle in the G2/M-phase in the A549 cell line . Even under hypoxic conditions compound 2a is active at 49 ± 5 μM .

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of organic synthesis .

Summary of the Application

N-(2-Chloroethyl)-N,N-dimethylammonium chloride, a related compound, is used for synthesis . This compound is used as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Unfortunately, the source does not provide detailed information on the methods of application or experimental procedures .

Results or Outcomes Obtained

The outcomes obtained would also depend on the particular synthesis being carried out. The source does not provide detailed information on the results or outcomes obtained .

Application in Crystal Structure Analysis

Specific Scientific Field

This compound is used in the field of crystal structure analysis .

Summary of the Application

The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium, a related compound, has been analyzed .

Methods of Application or Experimental Procedures

The compound was likely crystallized, and its structure was then analyzed using techniques such as X-ray crystallography . Unfortunately, the source does not provide detailed information on the methods of application or experimental procedures .

Results or Outcomes Obtained

The structure solution shows the presence of the chloride salt of a triethylammonium derivative. One of the ethyl chains bonded to the pnicogen atom features a chlorine atom as a terminal substituent. N–C bond lengths span a range of 1.5003 (11)–1.5067 (12) Å with the shortest bond realized to the halogenated alkyl chain .

安全和危害

This would involve studying the compound’s toxicity and potential hazards. Is it harmful if inhaled, ingested, or in contact with skin? Is it a potential environmental hazard?

未来方向

This would involve discussing potential future research directions. Are there unanswered questions about the compound’s properties or reactivity? Could it have potential applications in medicine, industry, or other fields?

属性

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRPOOIAFCOLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066809 | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)-N-ethyl-3-methylaniline | |

CAS RN |

22564-43-8 | |

| Record name | N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22564-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022564438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

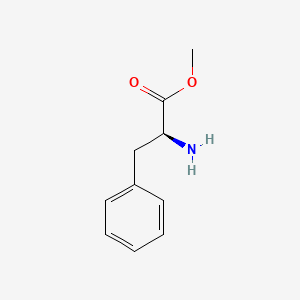

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

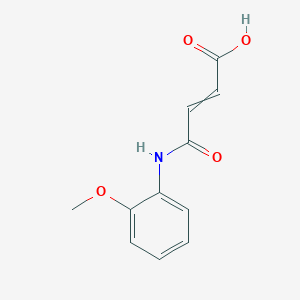

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)